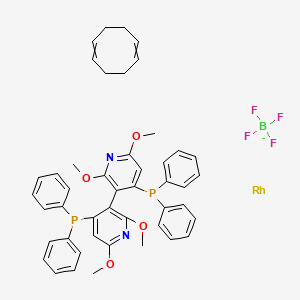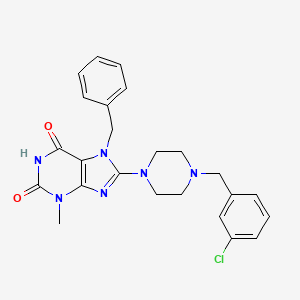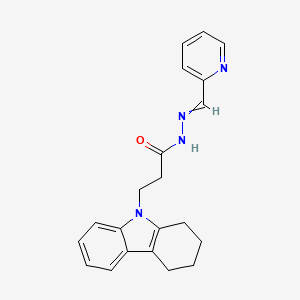
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its application in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a chiral bipyridine ligand with diphenylphosphino groups, making it highly effective in enantioselective processes.
准备方法
The synthesis of ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral bipyridine ligand and 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere to prevent oxidation of the rhodium center. The tetrafluoroborate anion is introduced to stabilize the complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
This compound is primarily involved in catalytic hydrogenation reactions. It can undergo various types of reactions, including:
Hydrogenation: The rhodium center facilitates the addition of hydrogen to unsaturated substrates, such as alkenes and ketones, under mild conditions.
Substitution: The diphenylphosphino groups can participate in ligand exchange reactions, allowing the modification of the catalytic properties of the complex.
Oxidation and Reduction: The rhodium center can undergo oxidation and reduction, which are crucial for its catalytic activity
Common reagents used in these reactions include hydrogen gas for hydrogenation, and various phosphine ligands for substitution reactions. The major products formed are typically the hydrogenated or substituted derivatives of the starting materials.
科学研究应用
®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are important for the synthesis of chiral molecules.
Biology: The compound’s ability to catalyze enantioselective reactions makes it valuable in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of chiral drugs, which require high enantioselectivity to ensure efficacy and safety.
Industry: The compound is employed in the production of fine chemicals and intermediates for various industrial processes .
作用机制
The mechanism of action of this compound involves the coordination of the substrate to the rhodium center, followed by the transfer of hydrogen atoms from the 1,5-cyclooctadiene ligand to the substrate. The chiral bipyridine ligand ensures that the hydrogenation occurs in an enantioselective manner, producing chiral products. The tetrafluoroborate anion stabilizes the complex and facilitates the catalytic cycle .
相似化合物的比较
Similar compounds include other rhodium complexes with chiral ligands, such as:
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Compared to these compounds, ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate offers unique advantages in terms of its specific chiral environment and the stability provided by the tetrafluoroborate anion .
属性
分子式 |
C46H46BF4N2O4P2Rh- |
|---|---|
分子量 |
942.5 g/mol |
IUPAC 名称 |
cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
InChI 键 |
JGBGWKDXLJSPBK-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14099603.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14099608.png)
![5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14099616.png)
![1-(3,4-Dimethoxy-phenyl)-2-(6-isopropyl-benzothiazol-2-yl)-1,2-dihydro-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099627.png)


![2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14099641.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14099644.png)
![N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14099645.png)

![Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate](/img/structure/B14099657.png)
![1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099659.png)
![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione](/img/structure/B14099675.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B14099694.png)
